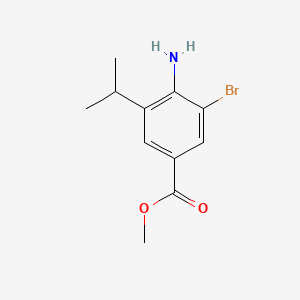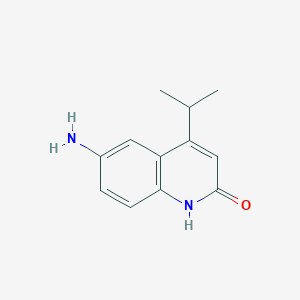
6-Amino-4-isopropylquinolin-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-4-isopropylquinolin-2-OL is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6-Amino-4-isopropylquinolin-2-OL, can be achieved through various methods. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Miller Reaction: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs greener and more sustainable chemical processes. These include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, reducing reaction time and energy consumption.
Solvent-Free Reactions: These reactions are conducted without solvents, minimizing environmental impact.
Catalyst Recycling: Using recyclable catalysts to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
6-Amino-4-isopropylquinolin-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the quinoline ring, such as halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid, recyclable catalysts for green synthesis.
Major Products Formed
Quinoline N-oxides: Formed through oxidation reactions.
Substituted Quinolines: Formed through electrophilic substitution reactions.
科学研究应用
6-Amino-4-isopropylquinolin-2-OL has numerous applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Industrial Chemistry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Amino-4-isopropylquinolin-2-OL involves its interaction with molecular targets and pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in microbial and cancer cell proliferation.
Pathway Modulation: Modulates signaling pathways related to inflammation and cell growth.
相似化合物的比较
6-Amino-4-isopropylquinolin-2-OL can be compared with other quinoline derivatives:
Quinoline: The parent compound with basic antimicrobial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Similar Compounds
8-Nitroquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pigments.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
6-amino-4-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-7(2)9-6-12(15)14-11-4-3-8(13)5-10(9)11/h3-7H,13H2,1-2H3,(H,14,15) |
InChI 键 |
BKVBVOJWNXXDEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=O)NC2=C1C=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
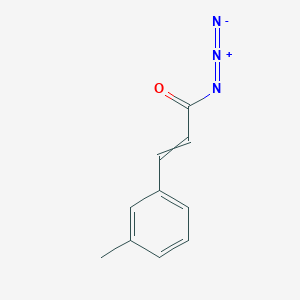
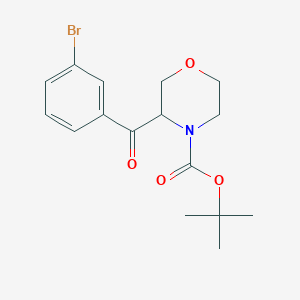
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
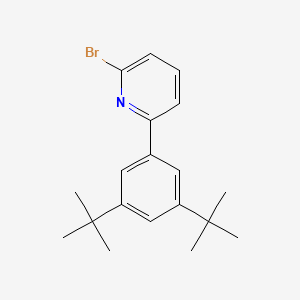


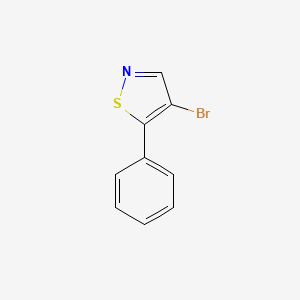
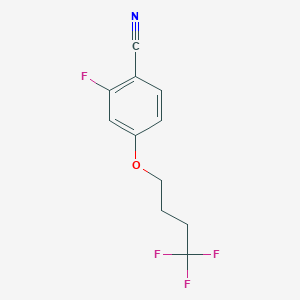
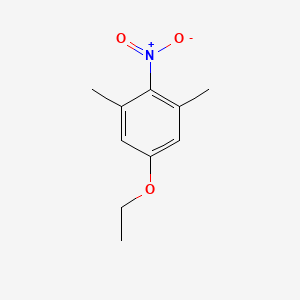
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
